molecular formula C10H15NO2 B1277221 (r)-3-Amino-3-(4-methoxyphenyl)propan-1-ol CAS No. 1071436-31-1

(r)-3-Amino-3-(4-methoxyphenyl)propan-1-ol

Cat. No.: B1277221
CAS No.: 1071436-31-1
M. Wt: 181.23 g/mol
InChI Key: WHWMCHUIUINGOD-SNVBAGLBSA-N
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Description

®-3-Amino-3-(4-methoxyphenyl)propan-1-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a propanol backbone. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For instance, the reduction of 3-(4-methoxyphenyl)-2-nitropropene using a chiral borane complex can yield ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of the nitro group to an amino group .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted phenylpropanol derivatives .

Scientific Research Applications

®-3-Amino-3-(4-methoxyphenyl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol
  • ®-3-Amino-3-(4-hydroxyphenyl)propan-1-ol
  • ®-3-Amino-3-(4-methylphenyl)propan-1-ol

Uniqueness

®-3-Amino-3-(4-methoxyphenyl)propan-1-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

(3R)-3-amino-3-(4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWMCHUIUINGOD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426599
Record name (r)-3-(4-methoxyphenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071436-31-1
Record name (r)-3-(4-methoxyphenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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